Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate

Description

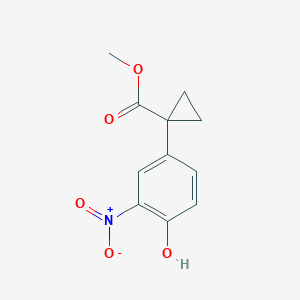

Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate is a cyclopropane-derived ester featuring a substituted aromatic ring with hydroxyl (-OH) and nitro (-NO₂) groups at the 4- and 3-positions, respectively.

Properties

IUPAC Name |

methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-17-10(14)11(4-5-11)7-2-3-9(13)8(6-7)12(15)16/h2-3,6,13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOCPFRTBOCVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor, such as a phenylacetic acid derivative, followed by esterification. One common method involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with diazomethane to form the cyclopropane ring, followed by esterification with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3-nitrobenzoic acid or 4-hydroxy-3-nitrobenzophenone.

Reduction: Formation of 4-hydroxy-3-aminophenylcyclopropanecarboxylate.

Substitution: Formation of various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

Notes

Evidence Diversity : This analysis integrates data from pharmacological studies, patent literature, and industrial chemical databases to ensure comprehensive coverage .

Limitations : Direct biological data for the target compound is absent in the provided evidence; inferences are drawn from structural analogs.

Biological Activity

Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate (MHC) is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MHC is characterized by its cyclopropane ring and a nitrophenol moiety. Its molecular formula is , with a molecular weight of approximately 253.24 g/mol. The compound's structure is essential for its interaction with biological targets.

Synthesis

The synthesis of MHC typically involves the following steps:

- Formation of the Cyclopropane Ring : Using cyclopropanation methods on the corresponding precursor.

- Nitration : Introduction of the nitro group at the para position using nitrating agents under controlled conditions.

- Methyl Ester Formation : Conversion of the carboxylic acid to a methyl ester via methylation reactions.

Antioxidant Properties

MHC has demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Research indicates that compounds with similar structures exhibit free radical scavenging capabilities, contributing to cellular protection against damage.

Anti-inflammatory Effects

Studies have shown that MHC can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism involves modulation of signaling pathways related to inflammation, particularly through inhibition of NF-kB activation.

Anticancer Activity

Preliminary investigations into the anticancer properties of MHC have revealed promising results. In vitro studies indicate that MHC can induce apoptosis in various cancer cell lines, likely through mitochondrial pathways. The compound appears to disrupt cellular homeostasis, leading to programmed cell death.

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of MHC, researchers utilized DPPH and ABTS assays to evaluate free radical scavenging ability. Results indicated that MHC exhibited a dose-dependent response, significantly reducing oxidative stress markers in treated cells compared to controls.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 65 |

| 100 | 80 | 85 |

Case Study 2: Anti-inflammatory Mechanism

A separate study focused on the anti-inflammatory effects of MHC in a murine model of arthritis. Treatment with MHC resulted in reduced swelling and inflammation markers, with histological analysis showing decreased infiltration of inflammatory cells in joint tissues.

Case Study 3: Anticancer Efficacy

In vitro assays on breast cancer cell lines (MCF-7) demonstrated that MHC treatment led to a reduction in cell viability and induction of apoptosis as evidenced by increased caspase-3 activity. The study highlighted the potential for MHC as an adjunct therapy in cancer treatment protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.